molecular formula C7H2F14O B12835378 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol

Cat. No.: B12835378
M. Wt: 368.07 g/mol
InChI Key: OHMNIGKXMIWFCR-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated secondary alcohol with the molecular formula C₇H₄F₁₄O (inferred from structural analogs). It features two trifluoromethyl (-CF₃) groups at positions 2 and 4, along with eight fluorine atoms distributed across the pentanol backbone. Its unique fluorination pattern enhances properties such as thermal stability, chemical inertness, and surfactant behavior, making it valuable in applications like polymer synthesis, nanotechnology, and specialty solvents .

Properties

Molecular Formula

C7H2F14O

Molecular Weight

368.07 g/mol

IUPAC Name

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-ol

InChI

InChI=1S/C7H2F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21/h1,22H

InChI Key

OHMNIGKXMIWFCR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol typically involves the introduction of trifluoromethyl groups and fluorine atoms into a suitable precursor. One common method is the reaction of a pentanol derivative with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and ethers, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound’s unique electronic properties also contribute to its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Comparisons

a) 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one (CAS 813-44-5)
  • Molecular Formula : C₇F₁₄O
  • Molecular Weight : 366.05 g/mol
  • Boiling Point : 72.8°C at 760 mmHg
  • Key Difference : This ketone analog lacks the hydroxyl (-OH) group, reducing hydrogen-bonding capacity. It is used as a precursor in fluoropolymer synthesis .
b) 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS not specified)
  • Molecular Formula : C₅H₄F₈O
  • Molecular Weight : 248.07 g/mol (estimated)
  • Application: Acts as a cosurfactant in water-in-CO₂ microemulsions for synthesizing silver nanocrystals .
  • Key Difference : Lacks trifluoromethyl groups but shares high fluorine density, resulting in lower molecular weight and altered solubility compared to the target compound .
c) 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6)
  • Molecular Formula : C₁₉H₁₀F₆O
  • Molecular Weight : 370.29 g/mol
  • Key Difference : Aromatic trifluoromethyl groups and conjugated diene system confer distinct electronic properties, favoring use in optoelectronic materials .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Functional Group Key Applications
Target Compound* C₇H₄F₁₄O ~380.0 (estimated) N/A Secondary alcohol Surfactants, fluoropolymer synthesis
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one C₇F₁₄O 366.05 72.8 Ketone Polymer precursors
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol C₅H₄F₈O 248.07 N/A Primary alcohol Nanomaterial synthesis
Key Observations:
  • Acidity: The target compound’s hydroxyl group, flanked by electron-withdrawing -CF₃ and F groups, likely exhibits higher acidity (comparable to hexafluoroisopropanol) compared to non-fluorinated alcohols.
  • Thermal Stability : Fluorination increases thermal stability, as seen in the ketone analog’s boiling point (72.8°C) , which is unusually low for a compound of its molecular weight due to reduced intermolecular forces.

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